molecular formula C15H7Cl3N4 B2428336 5-Chloro-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 339026-00-5

5-Chloro-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No. B2428336
CAS RN: 339026-00-5
M. Wt: 349.6
InChI Key: DBYQIPZHDSTELS-UHFFFAOYSA-N
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Description

“5-Chloro-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline” is a heterocyclic compound. It belongs to the class of triazoles, which are cyclic compounds with two carbon and three nitrogen atoms in the five-membered aromatic azole chain . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of triazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The yield of a similar compound was reported to be 79% .


Molecular Structure Analysis

The molecular structure of triazoles includes two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The 1H-NMR and 13C-NMR spectral data can provide detailed information about the molecular structure .


Chemical Reactions Analysis

Triazoles are known to show versatile biological activities due to their ability to bind in the biological system with a variety of enzymes and receptors . They are commonly used in medicinal chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For example, the melting point, density, and molecular weight can be determined .

Scientific Research Applications

Anticancer Applications

5-Chloro-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline and its derivatives have demonstrated significant anticancer activities. For instance, studies have shown that certain quinazoline derivatives act as potent anticancer agents by inducing cytotoxic and antiproliferative effects in tumor cell lines such as HeLa and B16. One particular derivative, 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c]quinazoline (NTCHMTQ), has been observed to cause necrosis of tumor cells, without inducing apoptotic cell death or behaving as a typical intercalating agent (Jantová et al., 2009).

Synthesis and Characterization

Various synthetic pathways and characterizations of this compound derivatives have been explored. For example, the synthesis of 2-alkoxy(aralkoxy)-5-chloro[1,2,4]triazolo[1,5-a]quinazolines and their derivatives has been achieved, providing opportunities for further chemical modification and exploration of their biological activities (Al-Salahi & Geffken, 2010).

Antihistaminic Activity

Some derivatives of this compound have been synthesized and screened for their H1-antihistaminic activity. For instance, the compound 4-(3-chlorophenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has demonstrated significant antihistaminic properties with minimal sedative effects, making it a potential candidate for further pharmacological exploration (Gobinath et al., 2015).

Antimicrobial and Nematicidal Evaluation

A series of triazoloquinazolinylthiazolidinones derived from this compound were synthesized and evaluated for their antimicrobial and nematicidal properties. Some of these compounds showed promising activities against a range of bacterial and fungal strains, as well as nematodes, indicating potential applications in pest control and treatment of microbial infections (Reddy et al., 2016).

Future Directions

Triazoles have been widely used in medicinal chemistry due to their versatile biological activities . The development of new biologically active entities for the rational design and development of new target-oriented triazole-based drugs for the treatment of multifunctional diseases is a promising future direction .

properties

IUPAC Name

5-chloro-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl3N4/c16-10-6-5-8(7-11(10)17)13-20-21-14-9-3-1-2-4-12(9)19-15(18)22(13)14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYQIPZHDSTELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)Cl)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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